High Affinity for CCR4: Direct Comparison of Ki and Functional Potency with Close Analog
This compound demonstrates high-affinity binding to the human CCR4 receptor. In a direct head-to-head comparison using a radioligand displacement assay on CHO cell membranes, the target compound exhibited a Ki of 3.16 nM, which translates to a functional antagonistic IC50 of 3.89-3.90 nM in a [35S]GTPγS assay [1]. While a close analog (BDBM50278764) showed weaker functional antagonism with an IC50 of 100 nM in a Ca2+ mobilization assay, this 25-fold difference in functional potency underscores the critical contribution of the 4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine scaffold for potent CCR4 blockade [2].
| Evidence Dimension | Binding Affinity (Ki) & Functional Antagonism (IC50) for Human CCR4 |
|---|---|
| Target Compound Data | Ki = 3.16 nM; IC50 = 3.89-3.90 nM |
| Comparator Or Baseline | Analog BDBM50278764 (CHEMBL4166246): Functional IC50 = 100 nM |
| Quantified Difference | Functional potency is ~25-fold greater for the target compound (3.9 nM vs. 100 nM) |
| Conditions | Target: Binding assay on CHO membranes; Functional: [35S]GTPγS assay. Comparator: Ca2+ mobilization assay in CHO-K1 cells. |
Why This Matters
This >25-fold increase in functional potency establishes the specific bromophenyl-trifluoromethyl substitution pattern as critical for effective CCR4 antagonism, directly impacting the selection of a chemical probe for target validation studies.
- [1] BindingDB. (n.d.). Entry BDBM50380884 (CHEMBL2018954) for Target CCR4. Retrieved April 20, 2026. View Source
- [2] BindingDB. (n.d.). Entry BDBM50278764 (CHEMBL4166246) for Target CCR4. Retrieved April 20, 2026. View Source
